Cas no 2229585-53-7 (5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine)

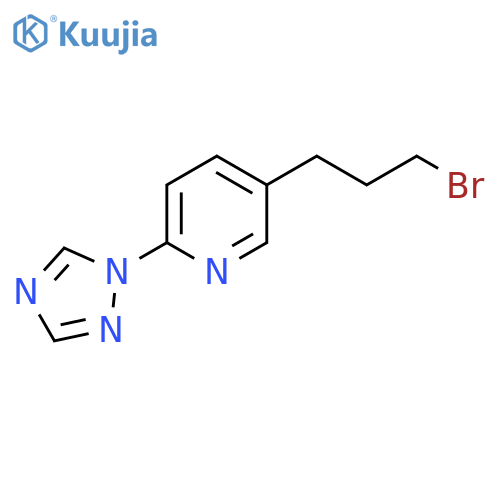

2229585-53-7 structure

商品名:5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine

- 2229585-53-7

- EN300-1919017

-

- インチ: 1S/C10H11BrN4/c11-5-1-2-9-3-4-10(13-6-9)15-8-12-7-14-15/h3-4,6-8H,1-2,5H2

- InChIKey: NCFRJEWOPBOYCJ-UHFFFAOYSA-N

- ほほえんだ: BrCCCC1C=NC(=CC=1)N1C=NC=N1

計算された属性

- せいみつぶんしりょう: 266.01671g/mol

- どういたいしつりょう: 266.01671g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1919017-0.1g |

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |

2229585-53-7 | 0.1g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1919017-0.25g |

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |

2229585-53-7 | 0.25g |

$1235.0 | 2023-09-17 | ||

| Enamine | EN300-1919017-5.0g |

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |

2229585-53-7 | 5g |

$3894.0 | 2023-06-02 | ||

| Enamine | EN300-1919017-1.0g |

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |

2229585-53-7 | 1g |

$1343.0 | 2023-06-02 | ||

| Enamine | EN300-1919017-10g |

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |

2229585-53-7 | 10g |

$5774.0 | 2023-09-17 | ||

| Enamine | EN300-1919017-5g |

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |

2229585-53-7 | 5g |

$3894.0 | 2023-09-17 | ||

| Enamine | EN300-1919017-10.0g |

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |

2229585-53-7 | 10g |

$5774.0 | 2023-06-02 | ||

| Enamine | EN300-1919017-0.5g |

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |

2229585-53-7 | 0.5g |

$1289.0 | 2023-09-17 | ||

| Enamine | EN300-1919017-2.5g |

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |

2229585-53-7 | 2.5g |

$2631.0 | 2023-09-17 | ||

| Enamine | EN300-1919017-1g |

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |

2229585-53-7 | 1g |

$1343.0 | 2023-09-17 |

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine 関連文献

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

2229585-53-7 (5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine) 関連製品

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬